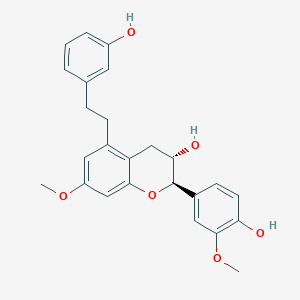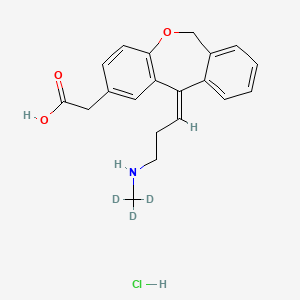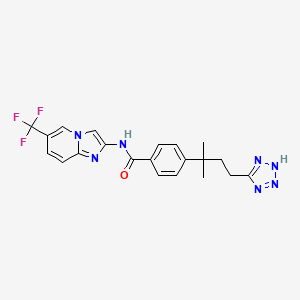
3-O-tert-Butyldimethylsilyl 7beta-hydroxy cholesterol-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-tert-Butyldimethylsilyl 7 is a compound that belongs to the class of tert-butyldimethylsilyl ethers. These compounds are widely used in organic synthesis as protecting groups for hydroxyl functionalities. The tert-butyldimethylsilyl group is known for its stability under various reaction conditions, making it a valuable tool in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-Butyldimethylsilyl 7 typically involves the reaction of tert-butyldimethylsilyl chloride with an alcohol in the presence of a base. The reaction proceeds as follows:
(Me3C)Me2SiCl+ROH→(Me3C)Me2SiOR+HCl
In this reaction, tert-butyldimethylsilyl chloride reacts with the alcohol (ROH) to form the tert-butyldimethylsilyl ether (Me₃C)Me₂SiOR and hydrochloric acid (HCl). Common bases used in this reaction include imidazole and pyridine .
Industrial Production Methods
Industrial production of tert-butyldimethylsilyl ethers often involves large-scale reactions using similar conditions as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
化学反応の分析
Types of Reactions
3-O-tert-Butyldimethylsilyl 7 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium reagents (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃/pyridine
Reduction: LiAlH₄, NaBH₄
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
3-O-tert-Butyldimethylsilyl 7 has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of nucleoside analogs and other biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-O-tert-Butyldimethylsilyl 7 involves the formation of a stable silyl ether linkage. The tert-butyldimethylsilyl group protects the hydroxyl functionality by forming a covalent bond with the oxygen atom. This protection prevents unwanted reactions at the hydroxyl site during subsequent synthetic steps. The silyl ether can be selectively cleaved under mild acidic or basic conditions to regenerate the free hydroxyl group .
類似化合物との比較
Similar Compounds
Trimethylsilyl ethers: Less stable compared to tert-butyldimethylsilyl ethers.
Triisopropylsilyl ethers: More sterically hindered, providing greater protection but requiring harsher conditions for cleavage.
tert-Butyldiphenylsilyl ethers: Offer similar stability but are bulkier, affecting the overall reactivity and selectivity.
Uniqueness
3-O-tert-Butyldimethylsilyl 7 is unique due to its balance of stability and ease of removal. It provides robust protection for hydroxyl groups while allowing for selective deprotection under mild conditions. This makes it a versatile and valuable tool in synthetic organic chemistry.
特性
分子式 |
C33H60O2Si |
|---|---|
分子量 |
524.0 g/mol |
IUPAC名 |
(3S,7R,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-ol |
InChI |
InChI=1S/C33H60O2Si/c1-22(2)12-11-13-23(3)26-14-15-27-30-28(17-19-33(26,27)8)32(7)18-16-25(20-24(32)21-29(30)34)35-36(9,10)31(4,5)6/h21-23,25-30,34H,11-20H2,1-10H3/t23-,25+,26-,27+,28+,29+,30+,32+,33-/m1/s1/i1D3,2D3,22D |
InChIキー |
WLFQNJGCACWKOY-AHYYKKJWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)O)C)C([2H])([2H])[2H] |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




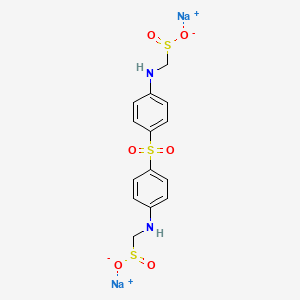
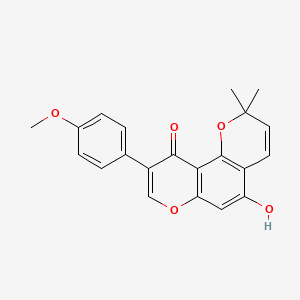
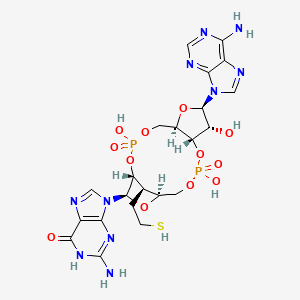
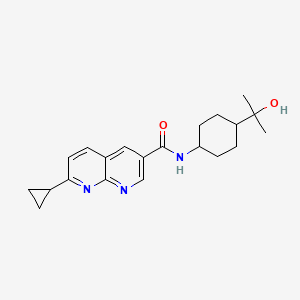


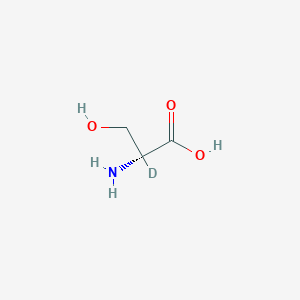
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B12411254.png)

